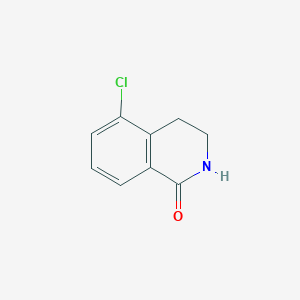

5-Chloro-3,4-dihydro-2H-isoquinolin-1-one

Übersicht

Beschreibung

5-Chloro-3,4-dihydro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Chloro-3,4-dihydro-2H-isoquinolin-1-one (5-Cl-DHIQ) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure with a chlorine substituent at the 5-position. The compound's molecular formula is C_9H_8ClN, and it has a molecular weight of approximately 173.62 g/mol. Its structural features contribute to its biological activity by allowing interactions with various biological targets.

Interaction with Enzymes

One of the primary mechanisms through which 5-Cl-DHIQ exerts its biological effects is through the inhibition of specific enzymes. For instance, it has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially offering neuroprotective effects and therapeutic benefits in neurodegenerative disorders .

Effects on Cellular Pathways

5-Cl-DHIQ influences several cellular pathways, particularly those involved in neurotransmission and cellular signaling. Its ability to modulate neurotransmitter levels suggests potential applications in treating conditions such as depression and anxiety . Additionally, studies indicate that this compound may disrupt membrane integrity in pathogens, suggesting antimicrobial properties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 5-Cl-DHIQ derivatives against various pathogens. For example, derivatives based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated significant antifungal activity against Pythium recalcitrans, outperforming traditional antifungal agents like hymexazol in efficacy .

| Compound | Pathogen | EC50 (mM) | Preventive Efficacy (%) |

|---|---|---|---|

| I23 | Pythium recalcitrans | 14 | 96.5 at 5 mg/pot |

| Hymexazol | Pythium recalcitrans | 37.7 | 63.9 at similar conditions |

This table summarizes the efficacy of compound I23 compared to hymexazol in preventing fungal infections.

Neuroprotective Effects

The neuroprotective properties of 5-Cl-DHIQ are attributed to its action on neurotransmitter systems. By inhibiting MAO, it increases the availability of dopamine and serotonin, which may alleviate symptoms associated with mood disorders. Animal studies have indicated that low doses can provide protective effects against neurotoxicity induced by various agents .

Pharmacokinetics

Understanding the pharmacokinetic profile of 5-Cl-DHIQ is crucial for its therapeutic application. The compound exhibits moderate stability under laboratory conditions but can degrade when exposed to light or air. Its absorption and distribution are influenced by its lipophilicity, allowing it to cross cellular membranes effectively.

Case Studies

Several case studies have explored the applications of 5-Cl-DHIQ in different therapeutic areas:

- Neurodegenerative Disorders : In a study involving animal models of Parkinson's disease, administration of 5-Cl-DHIQ resulted in improved motor functions and reduced neuronal loss, suggesting its potential as a neuroprotective agent .

- Plant Pathogen Control : Research indicated that derivatives of 5-Cl-DHIQ could significantly reduce infection rates in crops affected by Pythium species, showcasing its utility in agricultural applications .

Eigenschaften

IUPAC Name |

5-chloro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVBSNKDRBLAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593188 | |

| Record name | 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129075-59-8 | |

| Record name | 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.